3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole-4-carboxamide core linked to a thieno[3,4-c]pyrazole moiety. Key structural attributes include:
- A methoxy group (-OCH₃) at the 3-position of the pyrazole ring, which is electron-donating and may enhance solubility.
- A methyl group at the 1-position of the pyrazole, contributing to steric and electronic modulation.
- A phenyl substituent on the thieno-pyrazole, which may influence hydrophobic interactions.
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-21-8-12(17(20-21)24-2)16(23)18-15-13-9-25-10-14(13)19-22(15)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUIXGAAGARLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the thieno[3,4-c]pyrazole moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Properties of Pyrazole-Carboxamide Analogs
| Compound | Core Structure | Substituents (R₁, R₂) | Yield (%) | Melting Point (°C) | Molecular Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|---|---|---|---|
| 3a | Two pyrazole rings | R₁ = Ph, R₂ = Ph | 68 | 133–135 | C₂₁H₁₅ClN₆O | 62.61 | 3.75 | 20.86 |
| 3b | Two pyrazole rings | R₁ = 4-Cl-Ph, R₂ = Ph | 68 | 171–172 | C₂₁H₁₄Cl₂N₆O | 57.68 | 3.23 | 19.22 |
| 3c | Two pyrazole rings | R₁ = Ph, R₂ = 4-Me-Ph | 62 | 123–125 | C₂₂H₁₇ClN₆O | 63.39 | 4.11 | 20.16 |
| 3d | Two pyrazole rings | R₁ = 4-F-Ph, R₂ = Ph | 71 | 181–183 | C₂₁H₁₄ClFN₆O | 59.54 | 3.35 | 19.97 |
| Target | Pyrazole + thieno-pyrazole | R₁ = 3-OCH₃, R₂ = 1-Me, Ph | N/A | N/A | C₁₈H₁₈N₄O₂S | N/A | N/A | N/A |
Key Observations:
Substituent Effects on Melting Points: Chlorinated derivatives (3b, 3e) exhibit higher melting points (171–174°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C), likely due to enhanced intermolecular dipole interactions . The target compound’s methoxy group may lower its melting point relative to chlorinated analogs due to reduced polarity.
Yield Trends: Fluorinated derivative 3d achieved the highest yield (71%), suggesting improved solubility or stability during synthesis.
Spectroscopic Data :
- ¹H-NMR : Aromatic protons in 3d (4-fluorophenyl) resonate at δ 7.21–7.51, slightly upfield compared to 3a (δ 7.43–7.61), reflecting electron-withdrawing effects of fluorine. The target’s methoxy group would likely produce a distinct singlet near δ 3.3–3.8 .
- MS : Molecular ion peaks ([M+H]⁺) for analogs correlate with their molecular weights (e.g., 3a: 403.1). The target compound’s molecular ion is anticipated at m/z ~362.
Structural Divergence: The target’s thieno-pyrazole fused ring introduces rigidity and planar geometry, contrasting with the two discrete pyrazole rings in 3a–3p. This may enhance binding affinity in biological systems. The methoxy group in the target could improve solubility compared to chloro or cyano substituents in analogs .
Implications for Further Research
- Synthetic Optimization : The target compound may require alternative reagents (e.g., peptide coupling agents like EDCI/HOBt) for amide bond formation, as seen in .
- Computational Studies : Tools like Multiwfn could analyze electron density distributions to compare the target’s methoxy group with electron-withdrawing substituents in analogs .
- Crystallography: SHELX or ORTEP-3 may elucidate conformational differences between the target’s fused ring system and non-fused analogs .
This analysis underscores the critical role of substituents and core structure in modulating physicochemical and electronic properties. Further experimental data on the target compound is essential to validate these hypotheses.
Activité Biologique
The compound 3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a thieno[3,4-c]pyrazole core, which is significant for its biological properties.
Research indicates that pyrazole derivatives can exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit specific kinases and enzymes involved in cancer proliferation and inflammation.
- Induction of Apoptosis : Some studies have highlighted the ability of these compounds to induce apoptotic pathways in cancer cells.
For instance, a related pyrazole compound demonstrated significant inhibition of Aurora-A kinase with an IC50 value of , indicating potential for targeted cancer therapy .
Anticancer Activity
Several studies have focused on the anticancer properties of pyrazole derivatives. In particular:
- Cell Line Studies : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds with similar structures exhibited IC50 values ranging from to against different cancer types .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Research has indicated that these compounds can significantly reduce inflammation markers in vitro and in vivo models.
- Cytokine Inhibition : Certain pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Antitumor Activity :
- Evaluation of Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : Start with a multi-step synthesis involving cyclocondensation of pyrazole and thienopyrazole precursors. Key steps include:
- Heterocyclic Core Formation : Use a Pd-catalyzed coupling reaction for the thieno[3,4-c]pyrazole moiety .
- Carboxamide Linkage : Employ N-acylation under anhydrous conditions with DCC/DMAP as coupling agents .
- Optimization : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) for yield improvement. Central Composite Design (CCD) is effective for identifying optimal conditions .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : Combine:
- NMR : ¹H/¹³C NMR to confirm substitution patterns, especially the methoxy and methyl groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodology :
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities ≤0.5% .
- Melting Point Analysis : Compare observed values with literature data; deviations >2°C suggest impurities .
Advanced Research Questions
Q. What computational strategies are available to predict the reactivity of intermediates in the synthesis of this compound?
- Methodology :
- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction datasets to predict yields and side products .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions .
Q. How can contradictions between experimental and computational data on reaction outcomes be resolved?
- Methodology :
- Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) .
- High-Throughput Screening : Validate computational predictions via parallel microscale reactions .
- Statistical Validation : Use chi-square tests to assess discrepancies between predicted and observed product distributions .
Q. What strategies are recommended for studying the bioactivity of this compound, particularly in enzyme inhibition assays?
- Methodology :
- Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., pyrazole-carboxamide derivatives with known inhibitory activity) .
- Assay Design : Use fluorescence-based assays (e.g., ATP-Glo™ for kinases) with IC₅₀ determination via nonlinear regression .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate selectivity using panel assays .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC stability-indicating methods .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .
Data Analysis and Optimization
Q. What statistical approaches are effective for analyzing variability in synthetic yields across batches?
- Methodology :
- ANOVA : Identify significant factors (e.g., reagent purity, stirring rate) contributing to variability .
- Multivariate Analysis (PCA) : Reduce dimensionality of process parameters to isolate critical variables .
Q. How can structure-activity relationship (SAR) studies be structured to explore modifications of the pyrazole-thienopyrazole scaffold?
- Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, phenyl → substituted aryl) .
- 3D-QSAR : Build CoMFA/CoMSIA models using bioactivity data to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
